molecular formula C6H5ClFNO B1512728 5-Chloro-2-fluoro-4-methoxypyridine

5-Chloro-2-fluoro-4-methoxypyridine

Cat. No.: B1512728
M. Wt: 161.56 g/mol
InChI Key: CQDOMCRFFIAHKX-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxypyridine is a halogenated pyridine derivative featuring chloro (Cl), fluoro (F), and methoxy (OCH₃) substituents at positions 5, 2, and 4, respectively. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing effects of Cl and F, balanced by the electron-donating methoxy group, which modulates aromatic electrophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

5-chloro-2-fluoro-4-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3

InChI Key

CQDOMCRFFIAHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

The substitution pattern of 5-Chloro-2-fluoro-4-methoxypyridine offers a balance of electronic modulation and steric accessibility, making it versatile in synthetic chemistry. Comparative studies highlight that even minor positional changes (e.g., Cl at 5 vs. 2) or functional group swaps (e.g., OCH₃ vs. Future research should explore its utility in catalytic asymmetric synthesis and bioactive molecule development.

Preparation Methods

Chlorination of 2-Methoxy-5-fluoropyridine Derivatives

One industrially relevant approach involves chlorination of 2-methoxy-5-fluoropyridine or related pyrimidine derivatives using phosphorus oxychloride or phosphorus pentachloride as chlorinating agents.

  • Reagents and Conditions :

    • Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
    • Solvents such as dichloroethane, toluene, or acetonitrile.
    • Catalysts or bases like triethylamine to facilitate chlorination.
    • Temperature control between 35°C and 85°C.
    • Reaction times vary from 1 to 5 hours depending on scale and conditions.
  • Example Process :

    • A solution of 2-methoxy-5-fluoro-4-hydroxypyrimidine in dichloroethane and acetonitrile is treated dropwise with phosphorus oxychloride.
    • After chlorination, triethylamine is added to neutralize the reaction mixture.
    • The mixture is heated to 60°C and stirred for 2 hours.
    • The product, this compound, is isolated by quenching in ice water and phase separation, yielding white needle crystals with purity above 98% and yields around 77%.

Methoxylation via Mitsunobu Reaction

When hydroxypyridine intermediates are available, methoxylation can be achieved by a Mitsunobu reaction, which converts hydroxyl groups to methoxy groups efficiently.

  • Key Points :
    • Hydroxypyridine intermediates are prepared by lithium-halogen exchange followed by hydroboration-oxidation.
    • Methoxylation is performed by reacting the hydroxyl intermediate with methanol under Mitsunobu conditions.
    • This method provides high yields and excellent selectivity for the methoxy group installation.

Alternative Routes via Fluoropyrimidine Intermediates

Some synthetic routes start from fluoropyrimidine derivatives, which are then chlorinated and methoxylated to yield the target compound.

  • Process Highlights :
    • Starting from 2-methoxy-5-fluorouracil derivatives, chlorination with phosphorus pentachloride in organic solvents like toluene is performed.
    • Ammoniation and hydrolysis steps may follow to adjust functional groups before final isolation.
    • These methods are suitable for industrial scale-up due to avoidance of highly toxic reagents like phosphorus oxychloride and improved safety profiles.

Comparative Data Table of Preparation Methods

Method Starting Material Chlorinating Agent Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Chlorination of 2-methoxy-5-fluoro-4-hydroxypyrimidine 2-Methoxy-5-fluoro-4-hydroxypyrimidine Phosphorus oxychloride Dichloroethane, Acetonitrile 60 2 hours 77 High purity (98.5%), industrially viable
Chlorination of 2-methoxy-5-fluorouracil derivatives 2-Methoxy-5-fluorouracil Phosphorus pentachloride Toluene, DMA 35-85 3-5 hours Not specified Avoids phosphorus oxychloride, safer for scale-up
Methoxylation via Mitsunobu reaction Hydroxypyridine intermediate Methanol (with Mitsunobu reagents) Various Room temp Hours High (80%+) Efficient methoxy installation, selective
Ammoniation and hydrolysis steps Chlorinated fluoropyrimidine Ammonia or ammoniation agents Isopropyl alcohol 40-60 3-5 hours 95 (ammoniation step) Used for further functional group transformations

Research Findings and Notes

  • The chlorination step is critical and often determines the overall yield and purity of this compound.
  • Use of phosphorus oxychloride provides high reactivity but poses safety and environmental concerns; phosphorus pentachloride offers a safer alternative in some industrial processes.
  • The Mitsunobu reaction is a valuable tool for methoxylation, allowing selective and high-yield conversion of hydroxyl groups to methoxy groups, improving overall synthetic efficiency.
  • Reaction monitoring by HPLC and purification by crystallization or extraction are standard to ensure high purity.
  • Industrial methods emphasize minimizing toxic waste and improving safety, favoring milder reaction conditions and recyclable solvents.

Q & A

Basic Synthesis: What are the critical steps in synthesizing 5-Chloro-2-fluoro-4-methoxypyridine?

The synthesis typically involves sequential halogenation and methoxylation. For example:

  • Nucleophilic substitution : Fluorination at the 2-position using KF or CsF under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .
  • Chloromethylation : Introduction of the chloro group via electrophilic substitution using Cl₂ or SOCl₂, requiring precise control of reaction time (6–12 hours) to avoid over-chlorination .
  • Methoxy group installation : Methoxylation at the 4-position via SNAr (nucleophilic aromatic substitution) with NaOMe/MeOH under reflux (60–80°C) .
    Key parameters : Solvent polarity (DMF vs. THF), temperature gradients, and stoichiometric ratios of halogenating agents significantly impact regioselectivity .

Advanced Synthesis: How can conflicting data on reaction yields be resolved during optimization?

Discrepancies in reported yields (e.g., 46–85% in fluoroquinolone derivatives) often arise from:

  • Impurity profiles : Use HPLC-MS to track byproducts (e.g., dihalogenated intermediates) .
  • Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) may enhance efficiency but require rigorous exclusion of moisture .
  • Reaction monitoring : In-situ FTIR or NMR can identify incomplete substitution at the 4-position, enabling real-time adjustments .
    Methodology : Design a DOE (Design of Experiments) to test variables like solvent (DMF vs. DMSO), temperature (60–120°C), and catalyst loading (0.5–5 mol%) .

Basic Characterization: What analytical techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., ²JHF for fluorine at C2) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 161.56 g/mol for 3-Chloro-4-fluoro-2-methoxypyridine) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine) .

Advanced Characterization: How to address contradictory spectral data in halogenated pyridines?

Conflicts in NMR shifts (e.g., C4 vs. C5 chloro substitution) may arise from:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .
  • Dynamic effects : Fluorine’s electronegativity can deshield adjacent protons, altering splitting patterns. Use 2D NMR (COSY, HSQC) to assign protons unambiguously .
  • Isotopic labeling : Deuterated analogs (e.g., ²H at C3) can clarify coupling networks .

Reactivity: What factors influence regioselectivity in further functionalization?

  • Electronic effects : The 5-chloro group deactivates the ring, directing electrophiles to the 3-position.
  • Steric hindrance : Methoxy at C4 blocks substitution at adjacent positions, favoring reactivity at C6 .
  • Catalytic systems : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) preferentially targets the 2-fluoro position due to lower bond dissociation energy .

Biological Applications: How does this compound interact with enzymatic targets?

  • Covalent binding : The chloromethyl derivative forms adducts with cysteine residues (e.g., in kinases or proteases), validated via MALDI-TOF/MS .
  • Fluorine’s role : Enhances binding affinity to hydrophobic pockets (e.g., in antibacterial targets like DNA gyrase) .
  • Structure-activity relationships (SAR) : Modifications at C5 (e.g., replacing Cl with Br) reduce potency by 30–50%, indicating halogen size impacts target fit .

Data Contradictions: How to reconcile conflicting bioactivity data across studies?

  • Purity thresholds : Impurities <2% (by HPLC) are critical; e.g., residual Pd in cross-coupled derivatives can skew enzyme assays .
  • Assay conditions : Varying pH (5.5 vs. 7.4) alters protonation states, affecting IC₅₀ values. Standardize buffer systems .
  • Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

Environmental Stability: What methodologies assess degradation pathways?

  • Photolysis studies : Expose to UV (254 nm) and monitor degradation products via LC-MS. Methoxy groups often demethylate to phenolic derivatives .
  • Hydrolytic stability : Test in buffered solutions (pH 3–10) at 37°C. Fluorine at C2 increases resistance to hydrolysis compared to Cl .

Advanced Applications: What roles does this compound play in materials science?

  • Coordination chemistry : Acts as a ligand for Cu(II) complexes, enhancing catalytic activity in oxidation reactions (e.g., toluene to benzaldehyde) .
  • Polymer precursors : Incorporate into conjugated polymers via Suzuki coupling, improving electron-withdrawing capacity for OLEDs .

Safety and Handling: What protocols mitigate risks during experimental use?

  • Waste disposal : Separate halogenated byproducts for professional treatment (e.g., incineration at >1,000°C) .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure, as acute toxicity data are incomplete .

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